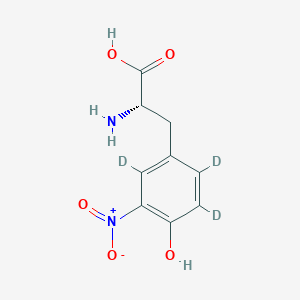

3-Nitro-L-tyrosine-d3

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTSQILOGYXGMD-UOCCHMHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[N+](=O)[O-])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Subtle Regulator: An In-depth Technical Guide to the Physiological Role of Low Levels of 3-Nitro-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex and often subtle physiological role of low levels of 3-Nitro-L-tyrosine (3-NT), a post-translational modification of proteins. While widely recognized as a biomarker for nitroxidative stress in pathological conditions, emerging evidence suggests that basal levels of 3-NT are a consistent feature of normal physiology, potentially acting as a modulator of cellular signaling and protein function. This document provides a comprehensive overview of the formation, quantification, and functional implications of low-level tyrosine nitration, supported by detailed experimental protocols and visual representations of key pathways.

Introduction: Beyond a Biomarker of Damage

For decades, the presence of 3-Nitro-L-tyrosine in biological systems has been predominantly associated with disease. It is formed through the reaction of reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), with tyrosine residues in proteins[1][2]. This modification has been extensively used as a stable marker of cellular damage in a host of inflammatory, neurodegenerative, and cardiovascular diseases[3][4].

However, sensitive analytical techniques have revealed the presence of "basal" levels of 3-NT in healthy individuals, suggesting a potential physiological significance beyond pathology[1][3]. While the concept of 3-NT as a dedicated signaling molecule akin to phosphorylation is not yet firmly established, it is clear that its formation, even at low levels, can have significant biochemical consequences. Tyrosine nitration can alter a protein's structure, enzymatic activity, and susceptibility to degradation, and importantly, it can interfere with crucial tyrosine phosphorylation-dependent signaling cascades[5]. This guide explores the nuanced role of these low, physiological levels of 3-NT.

Formation and Basal Levels of 3-Nitro-L-tyrosine

The formation of 3-NT is a non-enzymatic process initiated by the one-electron oxidation of a tyrosine residue to a tyrosyl radical. This radical can then react with nitrogen dioxide (•NO₂) to form 3-nitrotyrosine[6]. The primary source of these reactive species under physiological conditions is the near diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻) to form peroxynitrite[1].

dot

Quantitative Data on Basal Levels

The quantification of 3-NT is challenging due to its low abundance and the risk of artifactual formation during sample processing[7][8]. However, advanced mass spectrometry-based methods have provided reliable data on its basal concentrations in healthy individuals.

| Biological Matrix | Analyte | Concentration Range | Method | Reference |

| Human Plasma | Free 3-Nitrotyrosine | 0.73 ± 0.53 nM | GC-tandem MS | [5] |

| Human Plasma | Protein-bound 3-Nitrotyrosine | 24 ± 4 nM (as nitrated albumin) | GC-tandem MS | [5] |

| Human Plasma | Total Protein Nitration | 0.12 ± 0.01 µM (nitro-BSA equivalents) | ELISA | [9] |

| Human Urine | Free 3-Nitrotyrosine | 1.6 - 33.2 nM | GC-tandem MS | [10] |

Physiological Implications of Low-Level Tyrosine Nitration

Even at low concentrations, the presence of a nitro group on a tyrosine residue can significantly alter the physicochemical properties of the amino acid, leading to profound functional consequences for the modified protein[1][3].

Modulation of Protein Function

The introduction of the bulky, electron-withdrawing nitro group can lead to either a gain or loss of protein function. For example, nitration of certain enzymes can inhibit their catalytic activity, while in other proteins, it may create new binding sites or stabilize a more active conformation.

Interference with Tyrosine Kinase Signaling

One of the most significant potential roles for low-level tyrosine nitration is its ability to interfere with tyrosine phosphorylation, a cornerstone of cellular signal transduction[5]. The nitration of a tyrosine residue sterically hinders its subsequent phosphorylation by tyrosine kinases. This can lead to a dampening of signaling pathways that are critical for cell growth, differentiation, and metabolism. While much of the research in this area has focused on pathological levels of nitration, it is plausible that basal nitration contributes to the fine-tuning of these pathways.

dot

Other Potential Roles

Low-level tyrosine nitration may also play a role in:

-

Protein Turnover: Nitrated proteins may be targeted for degradation by the proteasome, suggesting a role in protein quality control.

-

Immunogenicity: Nitrated self-proteins can be recognized as foreign by the immune system, potentially contributing to the development of autoimmune responses.

Experimental Protocols

Accurate and reliable methods are crucial for studying the subtle effects of low-level tyrosine nitration. Below are summarized protocols for key experimental approaches.

Quantification of 3-Nitrotyrosine in Plasma by LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying 3-NT in biological fluids[7][8][11].

dot

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled 3-NT) to account for sample loss and ionization suppression.

-

-

Protein Hydrolysis:

-

Precipitate proteins using a solvent like acetone.

-

Resuspend the protein pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Add a mixture of proteases (e.g., Pronase) and incubate at 37°C for 18-24 hours to digest proteins into individual amino acids.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., a mixed-mode cation exchange column) with methanol and water.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interfering substances.

-

Elute the amino acids, including 3-NT, with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol/water).

-

Dry the eluate under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in the mobile phase.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the amino acids using a gradient elution profile.

-

Detect and quantify 3-NT and its internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

In Vitro Nitration of Proteins for Functional Studies

This protocol allows for the controlled nitration of a purified protein to study the effects of this modification on its function[10].

Methodology:

-

Protein Preparation:

-

Prepare a solution of the purified protein of interest (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

-

Peroxynitrite Treatment:

-

Synthesize peroxynitrite or use a commercial source. Determine its concentration spectrophotometrically at 302 nm.

-

Add a defined concentration of peroxynitrite (e.g., from 10 µM to 1 mM, depending on the desired level of nitration) to the protein solution.

-

Incubate for a short period (e.g., 10-30 minutes) at room temperature.

-

-

Removal of Excess Reagents:

-

Immediately pass the reaction mixture through a desalting column to remove excess peroxynitrite and other small molecules.

-

-

Characterization of Nitration:

-

Confirm the extent of nitration by Western blotting using an anti-3-nitrotyrosine antibody.

-

Quantify the level of nitration using amino acid analysis after hydrolysis or by mass spectrometry.

-

-

Functional Assays:

-

Perform relevant functional assays to compare the activity of the nitrated protein with the unmodified control. This could include enzyme kinetics, binding assays, or cell-based signaling experiments.

-

Conclusion and Future Directions

The role of low levels of 3-Nitro-L-tyrosine in physiology is a burgeoning field of research. While its status as a definitive signaling molecule remains to be conclusively established, there is compelling evidence that basal tyrosine nitration is not a benign bystander. It represents a subtle but constant physiological modification that can modulate protein function and interfere with critical signaling pathways. For researchers and drug development professionals, understanding the impact of low-level nitration is crucial. It may represent a novel layer of cellular regulation and a potential therapeutic target for a wide range of diseases.

Future research should focus on:

-

Developing more sensitive methods to detect and quantify site-specific nitration at low physiological levels in vivo.

-

Elucidating the specific signaling pathways that are most sensitive to modulation by basal levels of 3-NT.

-

Identifying potential "denitrase" enzymes or other mechanisms that may reverse tyrosine nitration, which would be a hallmark of a true regulatory modification.

By shifting the perspective from 3-NT as solely a marker of damage to a potential modulator of physiological processes, new avenues for understanding cellular homeostasis and disease pathogenesis will undoubtedly emerge.

References

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of 3-nitrotyrosine in biological tissues and fluids: generating valid results by eliminating artifactual formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Nitrotyrosine in the proteins of human plasma determined by an ELISA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and in Vivo Protein-bound Tyrosine Nitration Characterized by Diagonal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Formation of 3-Nitro-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms underlying the in vivo formation of 3-Nitro-L-tyrosine (3-NT), a critical biomarker for nitroxidative stress. Understanding these pathways is paramount for research into a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions, and is essential for the development of novel therapeutic interventions.

Core Mechanisms of 3-Nitro-L-tyrosine Formation

The formation of 3-Nitro-L-tyrosine in vivo is a complex process primarily driven by two interconnected pathways: peroxynitrite-mediated nitration and peroxidase-catalyzed nitration. Both pathways involve the generation of reactive nitrogen species (RNS) that ultimately lead to the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues in proteins.

Peroxynitrite-Mediated Nitration

Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide anion (O₂•⁻)[1][2]. This reaction is a critical nexus where the physiological signaling functions of •NO are diverted towards damaging nitroxidative pathways, particularly in inflammatory states where the production of both precursor radicals is elevated[3][4].

The direct reaction of peroxynitrite with tyrosine is relatively slow. However, under physiological conditions, peroxynitrite reacts rapidly with carbon dioxide (CO₂) to form the unstable nitrosoperoxycarbonate adduct (ONOOCO₂⁻)[5]. This adduct homolytically cleaves to generate two highly reactive radical species: nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻)[5][6].

The carbonate radical, a strong one-electron oxidant, can abstract a hydrogen atom from the phenolic group of a tyrosine residue, forming a tyrosyl radical (Tyr•)[7]. Subsequently, the tyrosyl radical can react with nitrogen dioxide in a radical-radical termination reaction to yield 3-Nitro-L-tyrosine[8][9].

dot

Peroxidase-Catalyzed Nitration

Heme peroxidases, most notably myeloperoxidase (MPO) and eosinophil peroxidase (EPO), play a significant role in 3-nitrotyrosine formation, particularly in inflammatory settings where these enzymes are released by activated leukocytes[3][10]. This pathway utilizes nitrite (NO₂⁻), a stable oxidation product of •NO, and hydrogen peroxide (H₂O₂) as substrates[10].

MPO, in the presence of H₂O₂, is converted to its active ferryl intermediate, Compound I. Compound I can then catalyze the one-electron oxidation of nitrite to nitrogen dioxide (•NO₂)[11]. Simultaneously, Compound I or the subsequently formed Compound II can oxidize tyrosine to a tyrosyl radical[7]. The recombination of the tyrosyl radical and nitrogen dioxide then produces 3-Nitro-L-tyrosine[9]. This enzymatic pathway provides a mechanism for localized and potentially more specific protein nitration at sites of inflammation[3][11].

dot

Quantitative Data on 3-Nitro-L-tyrosine Formation

The in vivo formation of 3-Nitro-L-tyrosine is governed by the concentrations of reactants and the kinetics of the involved reactions. The following tables summarize key quantitative data.

Table 1: In Vivo Concentrations of Key Reactants

| Reactant | Typical Physiological Concentration | Pathological/Inflammatory Concentration | Reference(s) |

| Nitric Oxide (•NO) | 100 pM - 5 nM | > 50 nM | [12][13] |

| Superoxide (O₂•⁻) | Low (rapidly dismutated) | 10 - 50 nM | [12] |

| Nitrite (NO₂⁻) | 1-10 µM | > 100 µM | [14] |

| Hydrogen Peroxide (H₂O₂) | Low (nM range) | µM range | [10] |

Table 2: Second-Order Rate Constants for Key Reactions

| Reaction | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | pH | Reference(s) |

| •NO + O₂•⁻ → ONOO⁻ | 6.7 x 10⁹ | 37 | 7.4 | [1] |

| Peroxynitrite + Tyrosine | ~0 (indirect) | 37 | 7.4 | [15] |

| Peroxynitrite + CO₂ | 4.6 x 10⁴ | 37 | 7.4 | [5] |

| Peroxynitrite + Cysteine | 5.9 x 10³ | 37 | 7.4 | [5] |

| MPO Compound I + Tyrosine | 7.7 x 10⁵ | 25 | 7.0 | [7] |

| MPO Compound II + Tyrosine | 1.57 x 10⁴ | 25 | 7.0 | [7] |

| MPO Compound I + Nitrite | 2.0 x 10⁶ | 25 | 7.0 | [11] |

| MPO Compound II + Nitrite | 5.5 x 10² | 25 | 7.0 | [11] |

Table 3: Reported Levels of Protein-Bound 3-Nitro-L-tyrosine

| Condition | Tissue/Fluid | 3-NT Level (residues per 10⁶ Tyr) | Reference(s) |

| Normal Rat Plasma | Plasma | ~0-1 | [14] |

| Zymosan-induced Inflammation (Rat) | Plasma | ~13 | [14] |

| Alzheimer's Disease | Hippocampus | 5- to 8-fold increase vs. control | [16] |

| Wet Age-Related Macular Degeneration | Plasma | Significantly elevated vs. control | [17] |

| LPS-induced Endotoxemia (Mouse) | Plasma | Dose-dependent increase | [18] |

Experimental Protocols for 3-Nitro-L-tyrosine Analysis

The detection and quantification of 3-Nitro-L-tyrosine in biological samples are crucial for studying its role in disease. The following are detailed methodologies for key analytical techniques.

dot

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive for quantifying free 3-nitrotyrosine after protein hydrolysis.

-

Sample Preparation and Protein Hydrolysis:

-

Homogenize tissue samples or pellet cells in a suitable buffer.

-

Precipitate proteins using an organic solvent like acetonitrile.

-

Wash the protein pellet to remove contaminants.

-

Perform enzymatic hydrolysis of the protein pellet using a non-specific protease (e.g., Pronase) to release amino acids, including 3-nitrotyrosine. Acid hydrolysis can also be used, but may lead to artifactual nitration if nitrite is present[14].

-

Centrifuge the hydrolysate and filter the supernatant to remove any remaining particulate matter[16].

-

-

Chromatographic Separation:

-

Inject the filtered hydrolysate onto a C18 reverse-phase HPLC column[14][19].

-

Use a mobile phase gradient, for example, starting with a high aqueous component (e.g., 1% methanol in 10 mM phosphoric acid, pH 2.56) and ramping to a higher organic concentration (e.g., 50% methanol in 10 mM phosphoric acid) to elute the amino acids[14].

-

Maintain a constant flow rate (e.g., 1 mL/min) and column temperature (e.g., 25°C)[19].

-

-

Electrochemical Detection:

-

Use a multi-channel electrochemical detector with electrodes set at increasing oxidative potentials[16].

-

3-Nitrotyrosine can be detected by its characteristic oxidation potential. A dual-electrode system can be employed where the first electrode reduces 3-nitrotyrosine to 3-aminotyrosine, which is then detected at a lower oxidation potential on the second electrode, enhancing specificity[20].

-

Quantify 3-nitrotyrosine by comparing the peak area to a standard curve generated with known concentrations of 3-nitrotyrosine[21].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and the ability to identify the exact sites of nitration within a protein sequence.

-

Sample Preparation and Proteolytic Digestion:

-

Isolate the protein of interest or analyze a complex protein mixture from cell or tissue lysates.

-

Denature the proteins, reduce disulfide bonds, and alkylate cysteine residues.

-

Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column[22].

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography coupled directly to the mass spectrometer.

-

Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in a full MS scan are selected for fragmentation (MS/MS).

-

The addition of a nitro group results in a mass shift of +45 Da on tyrosine residues.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database to identify the peptides.

-

Specify the +45 Da modification on tyrosine as a variable modification in the search parameters.

-

Manually validate the MS/MS spectra of putative nitrated peptides to confirm the site of modification[23].

-

Immunohistochemistry (IHC)

IHC allows for the visualization of 3-nitrotyrosine distribution within tissue sections.

-

Tissue Preparation:

-

Antigen Retrieval and Staining:

-

Perform heat-induced epitope retrieval to unmask the nitrotyrosine epitope, for example, by boiling the slides in a citrate buffer (pH 6.0)[24].

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with a primary antibody specific for 3-nitrotyrosine.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Add a chromogenic substrate (e.g., DAB) which is converted by HRP into a colored precipitate at the location of the antigen[24].

-

Counterstain with a nuclear stain like hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate the stained sections and mount with a coverslip.

-

Visualize the staining using a light microscope. The intensity and distribution of the colored precipitate indicate the localization of nitrated proteins.

-

Specificity Controls for IHC:

-

Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

-

Blocking Control: Pre-incubate the primary antibody with free 3-nitrotyrosine to demonstrate that the staining is specific to the nitrotyrosine epitope.

-

Reduction Control: Treat an adjacent section with sodium dithionite to reduce the nitro group to an amino group; this should abolish the staining[25].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Myeloperoxidase produces nitrating oxidants in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myeloperoxidase and horseradish peroxidase catalyze tyrosine nitration in proteins from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. In situ measurement of nitric oxide, superoxide and peroxynitrite during endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of oxidative stress, 3-Nitrotyrosine, and HMGB-1 levels in patients with wet type Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. recipp.ipp.pt [recipp.ipp.pt]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bosterbio.com [bosterbio.com]

- 25. Immunohistochemical methods to detect nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemistry of Peroxynitrite and Protein Tyrosine Nitration

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemistry of peroxynitrite and the consequential post-translational modification of protein tyrosine nitration. It is designed to serve as a technical resource, offering detailed information on the formation and reactivity of peroxynitrite, the mechanisms and functional impact of protein tyrosine nitration, and its implications in cellular signaling and disease. The guide includes structured data tables for quantitative analysis and detailed experimental protocols for key investigative techniques.

The Biochemistry of Peroxynitrite: A Potent Endogenous Oxidant

Peroxynitrite (ONOO⁻) is a powerful and short-lived reactive nitrogen species (RNS) formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻)[1][2]. This reaction is highly efficient and can outcompete the dismutation of superoxide by superoxide dismutase (SOD) under conditions of increased •NO production.

Formation of Peroxynitrite

The primary biological pathway for peroxynitrite formation is the radical-radical coupling of nitric oxide and superoxide:

•NO + O₂•⁻ → ONOO⁻

This reaction's high rate constant underscores the inevitability of peroxynitrite formation when both precursor radicals are present in the same cellular compartment[3].

Chemical Properties and Reactivity

Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8. At physiological pH, both species are present and contribute to its diverse reactivity. Peroxynitrite is a potent oxidizing and nitrating agent, reacting with a wide range of biological molecules, including thiols, lipids, DNA, and proteins.

Protein Tyrosine Nitration: A Post-Translational Modification with Profound Consequences

Protein tyrosine nitration is the addition of a nitro group (-NO₂) to one of the ortho positions of the phenolic ring of a tyrosine residue, forming 3-nitrotyrosine. This modification can significantly alter the physicochemical properties of the tyrosine residue, including its pKa, redox potential, and hydrophobicity, leading to changes in protein structure and function.

Mechanisms of Tyrosine Nitration

While peroxynitrite is a key mediator of tyrosine nitration, the process is complex and can occur through several pathways:

-

Peroxynitrite-Dependent Pathways: Peroxynitrous acid can undergo homolysis to form hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. The nitrogen dioxide radical can then react with a tyrosyl radical to form 3-nitrotyrosine. Additionally, the reaction of peroxynitrite with carbon dioxide, which is present at high concentrations in biological systems, forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻) that rapidly decomposes to nitrogen dioxide and carbonate radicals, both of which can initiate tyrosine nitration.

-

Peroxynitrite-Independent Pathways: Heme peroxidases, such as myeloperoxidase, can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to generate nitrogen dioxide, which can then nitrate tyrosine residues.

Biological Consequences of Tyrosine Nitration

The nitration of tyrosine residues can have a range of functional consequences for proteins:

-

Loss of Function: Nitration can inactivate enzymes by modifying critical tyrosine residues in their active sites. A well-known example is the inactivation of manganese superoxide dismutase (MnSOD).

-

Gain of Function: In some cases, nitration can lead to a gain of function. For instance, nitrated fibrinogen exhibits altered clotting properties[4].

-

Altered Protein-Protein Interactions: The addition of a bulky, electron-withdrawing nitro group can disrupt or create new protein-protein interaction sites.

-

Impact on Phosphorylation: Tyrosine nitration can inhibit or, in some contexts, promote tyrosine phosphorylation, thereby affecting signaling pathways.

Role in Signaling Pathways

Peroxynitrite and tyrosine nitration can significantly modulate various cellular signaling pathways, often with complex and context-dependent outcomes.

Src Family Kinases

Peroxynitrite can activate Src family kinases, a group of non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. This activation can occur through the inhibition of protein tyrosine phosphatases that normally suppress Src activity, or potentially through direct or indirect oxidative modifications of the kinase itself.

References

An In-depth Technical Guide to the Biological Significance of Tyrosine Nitration in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, is a post-translational modification increasingly recognized for its profound impact on cellular signaling. Historically viewed as a marker of "nitroxidative stress," a condition characterized by the excessive production of reactive nitrogen species (RNS), compelling evidence now positions tyrosine nitration as a nuanced regulatory mechanism in both physiological and pathological contexts. This technical guide provides a comprehensive overview of the mechanisms of tyrosine nitration, its functional consequences on protein activity, and its role in modulating key signaling pathways. Furthermore, this document offers detailed experimental protocols for the detection and characterization of nitrated proteins, equipping researchers with the necessary tools to investigate this critical modification in their own work.

Mechanisms of Protein Tyrosine Nitration

Protein tyrosine nitration is a non-enzymatic process mediated by reactive nitrogen species. The primary nitrating agent in biological systems is peroxynitrite (ONOO⁻), formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻).[1] However, other pathways can also lead to the formation of nitrating species.

The principal mechanisms of tyrosine nitration are:

-

Peroxynitrite-Mediated Nitration: Peroxynitrite, in its protonated form (ONOOH), can undergo homolytic cleavage to form nitrogen dioxide radical (•NO₂) and hydroxyl radical (•OH). The nitrogen dioxide radical can then react with a tyrosyl radical (Tyr•), previously formed by a one-electron oxidation of a tyrosine residue, to yield 3-nitrotyrosine.

-

Myeloperoxidase-Catalyzed Nitration: In inflammatory settings, the heme enzyme myeloperoxidase (MPO), released by neutrophils, can catalyze the oxidation of nitrite (NO₂⁻) by hydrogen peroxide (H₂O₂) to generate nitrogen dioxide (•NO₂), which then nitrates tyrosine residues.

-

Metal-Catalyzed Nitration: Transition metals, such as iron and copper, can catalyze the nitration of tyrosine by peroxynitrite.

The selectivity of tyrosine nitration is influenced by several factors, including the local concentration of reactive nitrogen species, the accessibility of the tyrosine residue, the surrounding protein microenvironment, and the presence of catalysts like metal ions or heme proteins.

Functional Consequences of Tyrosine Nitration

The addition of a bulky, electron-withdrawing nitro group to a tyrosine residue can have profound effects on protein structure and function. These consequences can be broadly categorized as loss-of-function, gain-of-function, or altered protein-protein interactions.

Data Presentation: Quantitative Effects of Tyrosine Nitration on Protein Function

| Protein | Biological Function | Effect of Nitration | Quantitative Change | Reference(s) |

| Prostacyclin Synthase (PGIS) | Produces prostacyclin, a vasodilator and inhibitor of platelet aggregation. | Inhibition | IC₅₀ ≈ 50-100 nM with peroxynitrite. | [2][3][4] |

| Myofibrillar Creatine Kinase (MM-CK) | Catalyzes the reversible transfer of a phosphate group from ATP to creatine, crucial for cardiac energy homeostasis. | Inhibition | IC₅₀ = 92.5 ± 6.0 µM with peroxynitrite. Vmax is inhibited at concentrations as low as 100 nM. | [5][6] |

| Manganese Superoxide Dismutase (MnSOD) | A key mitochondrial antioxidant enzyme that dismutates superoxide radicals. | Inhibition | Activity decreased by ~50% in angiotensin II-infused rat kidneys, which was associated with increased nitration. | [7][8] |

| Sarco/endoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Pumps calcium from the cytosol into the sarcoplasmic reticulum, essential for muscle relaxation. | Inhibition | Maximal SERCA activity is impaired and correlates with increased SERCA2a tyrosine nitration. | [9][10][11] |

| c-Src Tyrosine Kinase | A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. | Activation | >2-fold increase in kinase activity upon peroxynitrite treatment in vitro. | [12] |

| Profilin | An actin-binding protein that regulates actin polymerization. | Altered binding affinity and function | 20-fold increase in affinity for poly(L-proline). Critical concentration for actin polymerization decreased from 250 nM to 150 nM. | [13][14] |

Role of Tyrosine Nitration in Cell Signaling Pathways

Tyrosine nitration can significantly impact various signaling pathways by altering the function of key regulatory proteins. This can lead to the dysregulation of cellular processes and contribute to the pathogenesis of numerous diseases.

One well-characterized example is the impact of tyrosine nitration on the cGMP-dependent protein kinase G (PKG) signaling pathway, which plays a crucial role in smooth muscle relaxation and blood pressure regulation.

In this pathway, nitric oxide (•NO) activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates PKG, which phosphorylates downstream targets leading to smooth muscle relaxation. However, under conditions of nitroxidative stress, peroxynitrite can nitrate specific tyrosine residues on PKG, leading to its inactivation. This abrogates the signaling cascade and can contribute to endothelial dysfunction and hypertension.

Experimental Protocols

Accurate and reliable detection and characterization of tyrosine nitration are crucial for understanding its biological roles. The following section provides detailed methodologies for key experiments.

In Vitro Protein Nitration using Peroxynitrite

This protocol describes the in vitro nitration of a purified protein using peroxynitrite, which can be used to generate a positive control for immunoassays or for functional studies.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4)

-

Peroxynitrite solution (commercially available or synthesized)

-

Spectrophotometer

-

Ice

Procedure:

-

Determine Peroxynitrite Concentration: Immediately before use, determine the concentration of the peroxynitrite stock solution by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).

-

Prepare Protein Solution: Dilute the purified protein to the desired concentration in a reaction buffer on ice. A final protein concentration of 1-10 µM is a common starting point.

-

Initiate Nitration: Add a small aliquot of the peroxynitrite stock solution to the protein solution to achieve the desired final molar ratio of peroxynitrite to protein. Gently mix by pipetting. Common molar ratios to test range from 1:1 to 100:1.

-

Incubation: Incubate the reaction mixture on ice for a specified time, typically ranging from 5 to 30 minutes.

-

Stop Reaction (Optional): The reaction can be stopped by adding a scavenger of peroxynitrite, such as glutathione or L-cysteine, or by buffer exchange to remove unreacted peroxynitrite.

-

Analysis: The nitrated protein can now be analyzed by various methods, including Western blotting with an anti-nitrotyrosine antibody, mass spectrometry to identify nitration sites, or functional assays to assess changes in activity.

Western Blot Detection of Nitrated Proteins

This protocol outlines the detection of nitrated proteins in a complex mixture (e.g., cell lysate) by Western blotting.

Materials:

-

Cell or tissue lysate

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-nitrotyrosine antibody (polyclonal or monoclonal)

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).

-

SDS-PAGE: Separate 20-50 µg of total protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the anti-nitrotyrosine primary antibody diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Immunoprecipitation of Nitrated Proteins

This protocol describes the enrichment of nitrated proteins from a complex mixture for subsequent analysis, such as mass spectrometry.

Materials:

-

Cell or tissue lysate

-

Anti-nitrotyrosine antibody

-

Protein A/G agarose or magnetic beads

-

IP lysis buffer

-

Wash buffer

-

Elution buffer

-

Microcentrifuge tubes

-

End-over-end rotator

Procedure:

-

Pre-clearing the Lysate: Add 20-30 µL of protein A/G beads to 500 µg to 1 mg of cell lysate. Incubate for 1 hour at 4°C on an end-over-end rotator. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Antibody Incubation: Add 1-5 µg of anti-nitrotyrosine antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on an end-over-end rotator.

-

Immunocomplex Capture: Add 30-50 µL of protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C on an end-over-end rotator.

-

Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 mL of cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 30-50 µL of elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer) and incubating for 5-10 minutes.

-

Analysis: The eluted proteins can be analyzed by Western blotting or prepared for mass spectrometry.

Mass Spectrometry Analysis of Nitrated Proteins

This protocol provides a general workflow for the identification of nitrated proteins and specific nitration sites using mass spectrometry.

Procedure:

-

Sample Preparation: Prepare the protein sample, which may involve enrichment of nitrated proteins by immunoprecipitation as described above.

-

Gel Electrophoresis: Separate the proteins by 1D or 2D SDS-PAGE.

-

In-Gel Digestion: Excise the protein bands of interest from the gel. Destain, reduce, alkylate, and digest the proteins with a protease, typically trypsin, overnight.

-

Peptide Extraction: Extract the resulting peptides from the gel pieces.

-

LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragment ions.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database. The software will identify peptides based on their fragmentation patterns, taking into account the mass shift of +45 Da for a nitro group on a tyrosine residue. This allows for the identification of the nitrated protein and the specific site of nitration.

Conclusion

Tyrosine nitration is a dynamic and significant post-translational modification that plays a multifaceted role in cell signaling. Moving beyond its initial characterization as a mere marker of oxidative damage, it is now evident that this modification can act as a molecular switch, altering protein function and thereby modulating cellular pathways. For researchers in both basic science and drug development, a thorough understanding of the mechanisms and consequences of tyrosine nitration is paramount. The methodologies detailed in this guide provide a robust framework for the investigation of this important modification, paving the way for new discoveries and the potential identification of novel therapeutic targets.

References

- 1. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine nitration as a mechanism of selective inactivation of prostacyclin synthase by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Tyrosine Nitration of Prostacyclin Synthase Is Associated with Increased Inflammation in Atherosclerotic Carotid Arteries from Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Peroxynitrite-induced inhibition and nitration of cardiac myofibrillar creatine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peroxynitrite induced nitration and inactivation of myofibrillar creatine kinase in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative assessment of tyrosine nitration of manganese superoxide dismutase in angiotensin II-infused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide, oxidants, and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SERCA2a tyrosine nitration coincides with impairments in maximal SERCA activity in left ventricles from tafazzin‐deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SERCA2a tyrosine nitration coincides with impairments in maximal SERCA activity in left ventricles from tafazzin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tyrosine nitration of c-SRC tyrosine kinase in human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitration of profilin effects its interaction with poly (L-proline) and actin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Stable Isotopes in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational principles of using stable isotopes in mass spectrometry, a cornerstone technology in modern drug discovery and development. From elucidating complex metabolic pathways to quantifying the subtle molecular responses to therapeutic agents, stable isotope labeling offers unparalleled precision and insight. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and data interpretation strategies that empower researchers to leverage this powerful analytical technique.

Core Principles of Stable Isotope Labeling in Mass Spectrometry

Stable isotope labeling is an analytical technique that involves the incorporation of non-radioactive, "heavy" isotopes of common elements into molecules of interest.[1] These isotopes, such as deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O), are chemically identical to their more abundant, lighter counterparts but possess a greater mass due to the presence of extra neutrons.[2][3] This mass difference is the key to their utility in mass spectrometry.

When a sample containing a mixture of "light" (natural abundance) and "heavy" (isotope-labeled) molecules is introduced into a mass spectrometer, the instrument separates the ions based on their mass-to-charge ratio (m/z).[4] This allows for the distinct detection and quantification of the labeled and unlabeled species. Unlike radioactive isotopes, stable isotopes are non-hazardous, making them ideal for a wide range of applications, including clinical studies.[2]

The fundamental workflow involves three key stages:

-

Incorporation of Stable Isotopes: This can be achieved through metabolic labeling, where cells or organisms are cultured in media containing isotopically enriched precursors (e.g., amino acids, glucose), or through chemical labeling, where isotope-containing tags are chemically attached to molecules in vitro.

-

Mass Spectrometry Analysis: The labeled and unlabeled samples are analyzed by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a mass spectrum.

-

Data Analysis: The relative signal intensities of the light and heavy isotopic peaks in the mass spectrum are used to determine the relative abundance of the molecules in the different samples.

This approach provides a highly accurate and sensitive means of relative and absolute quantification of proteins, metabolites, and other biomolecules, enabling researchers to study dynamic biological processes with exceptional detail.

Key Applications in Drug Development

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool throughout the drug discovery and development pipeline. Its applications range from target identification and validation to preclinical and clinical studies.

-

Target Identification and Validation: By comparing the proteomic or metabolic profiles of treated versus untreated cells, researchers can identify proteins and pathways that are modulated by a drug candidate. This can help to confirm the drug's mechanism of action and identify potential off-target effects.[5]

-

Metabolic Pathway Analysis: Labeled metabolic precursors, such as ¹³C-glucose or ¹⁵N-glutamine, can be used to trace the flow of atoms through metabolic networks.[6] This allows for the detailed characterization of a drug's impact on cellular metabolism, which is crucial for understanding its efficacy and potential toxicities.

-

Pharmacokinetic and ADME Studies: Stable isotope-labeled versions of drug candidates are frequently used in absorption, distribution, metabolism, and excretion (ADME) studies.[3][7] By administering a labeled version of the drug, researchers can accurately track its fate in the body, identify its metabolites, and determine its pharmacokinetic properties.[2] This information is critical for optimizing drug dosage and formulation. The use of a stable isotopically labeled microdose in conjunction with a radiolabeled oral dose can even be used to determine absolute bioavailability and ADME characteristics in a single clinical trial.[8]

Quantitative Data Presentation

A key strength of stable isotope labeling is its ability to generate precise quantitative data. The following tables provide examples of how such data can be presented to compare proteomic and metabolic changes in response to various stimuli.

Table 1: SILAC-based Quantification of Protein Abundance Changes in Response to Endoplasmic Reticulum Stress

| Protein | Gene | Function | Tunicamycin (5 µg/ml) Fold Change | Thapsigargin (1 µM) Fold Change | DTT (2 mM) Fold Change |

| HSPA5 | BiP | Protein folding and UPR sensor | 3.2 | 2.8 | 2.5 |

| CALR | Calreticulin | Calcium binding, chaperone | 2.5 | 2.1 | 1.9 |

| PDIA4 | ERp72 | Protein disulfide isomerase | 2.8 | 2.4 | 2.2 |

| XBP1 | XBP1 | UPR transcription factor | 4.5 | 3.9 | 3.1 |

| ATF4 | ATF4 | UPR transcription factor | 3.8 | 3.2 | 2.9 |

Data adapted from quantitative proteomics of HeLa cells treated with different ER stress-inducing agents.[9] Fold changes represent the ratio of protein abundance in treated cells relative to untreated controls.

Table 2: ¹³C Metabolic Flux Analysis of Central Carbon Metabolism in A549 Lung Carcinoma Cells

| Reaction | Pathway | Net Flux (nmol/10⁶ cells/h) | 95% Confidence Interval |

| Glucose uptake | Glycolysis | 15.2 | (14.5, 15.9) |

| Lactate production | Glycolysis | 25.8 | (24.8, 26.8) |

| G6P to PPP | Pentose Phosphate Pathway | 1.8 | (1.5, 2.1) |

| Pyruvate to Acetyl-CoA (PDH) | TCA Cycle Entry | 3.5 | (3.1, 3.9) |

| Glutamine to α-KG | Anaplerosis | 4.2 | (3.8, 4.6) |

| Citrate synthase | TCA Cycle | 5.1 | (4.7, 5.5) |

This table presents experimentally determined net fluxes and their 95% confidence intervals for key reactions in the central carbon metabolism of A549 cancer cells.

Experimental Protocols

This section provides detailed methodologies for three key stable isotope labeling techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique used for quantitative proteomics. It involves growing two populations of cells in media that are identical except for the inclusion of either "light" (natural abundance) or "heavy" (e.g., ¹³C, ¹⁵N-labeled) essential amino acids, typically arginine and lysine.

Protocol:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing normal arginine and lysine), and the other is grown in "heavy" SILAC medium (containing, for example, ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

-

Cells should be cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

-

-

Experimental Treatment:

-

Once fully labeled, treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control.

-

-

Sample Harvesting and Mixing:

-

Harvest the cells from both populations and lyse them.

-

Determine the protein concentration of each lysate and mix them in a 1:1 ratio.

-

-

Protein Digestion:

-

The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, to generate peptides.

-

-

Mass Spectrometry Analysis:

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

-

Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling technique that allows for the multiplexed analysis of up to 18 samples simultaneously. TMT reagents are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ions of different masses, allowing for quantification.

Protocol:

-

Protein Extraction and Digestion:

-

Extract proteins from each sample and digest them into peptides using an enzyme like trypsin.

-

-

TMT Labeling:

-

Label the peptides from each sample with a different TMT reagent. The reagents react with the primary amines of the peptides.

-

-

Sample Pooling:

-

After labeling, the samples are combined into a single mixture.

-

-

Fractionation (Optional but Recommended):

-

To reduce sample complexity and increase the number of identified proteins, the pooled peptide mixture can be fractionated using techniques like high-pH reversed-phase liquid chromatography.

-

-

LC-MS/MS Analysis:

-

Each fraction is then analyzed by LC-MS/MS. In the MS1 scan, the different labeled peptides appear as a single peak due to their isobaric nature. In the MS2 scan, the TMT tags fragment to produce unique reporter ions.

-

-

Data Analysis:

-

The relative abundance of the peptides (and thus the proteins) in each original sample is determined by the relative intensities of the reporter ions in the MS2 spectra.

-

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell. It involves feeding cells a ¹³C-labeled substrate and measuring the incorporation of the ¹³C label into downstream metabolites.

Protocol:

-

Tracer Selection and Experimental Design:

-

Choose a suitable ¹³C-labeled tracer, such as [U-¹³C]-glucose or [1,2-¹³C]-glucose, based on the metabolic pathways of interest.

-

-

Cell Culture and Labeling:

-

Culture cells in a defined medium containing the ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism and extract intracellular metabolites from the cells.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

-

-

Flux Calculation:

-

Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model. This allows for the calculation of the intracellular metabolic fluxes.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in stable isotope mass spectrometry.

Caption: A schematic of the SILAC experimental workflow.

Caption: The workflow for TMT-based quantitative proteomics.

Caption: Tracing ¹³C from glucose through central carbon metabolism.

Caption: Using stable isotope data to infer a drug's mechanism of action.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. metsol.com [metsol.com]

- 3. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Cellular Stress: An In-depth Technical Guide to Protein Nitration and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical link between protein nitration and oxidative stress, two interconnected processes implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. This document delves into the core molecular mechanisms, key signaling pathways, and detailed experimental protocols essential for researchers and drug development professionals working in this field. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Core Concepts: The Chemistry of Protein Nitration in Oxidative Stress

Under conditions of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to the generation of reactive nitrogen species (RNS). A key RNS is peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻)[1]. Peroxynitrite is a potent oxidizing and nitrating agent that can modify various biomolecules, including proteins[2][3].

The primary target of nitration is the tyrosine residue within proteins. The addition of a nitro group (-NO₂) to the ortho-position of the phenolic ring of tyrosine forms 3-nitrotyrosine (3-NT)[4][5]. This post-translational modification can have significant functional consequences, including loss or gain of protein function, altered enzyme activity, and disruption of signal transduction pathways[6][7]. The presence of 3-nitrotyrosine is widely used as a biomarker for oxidative and nitrative stress in various diseases[8][9].

Signaling Pathways Hijacked by Protein Nitration

Protein nitration can dysregulate numerous signaling pathways, contributing to the pathogenesis of various diseases. Below are key examples of pathways affected by this modification.

Peroxynitrite Formation and Protein Nitration Pathway

Increased production of superoxide and nitric oxide, often under inflammatory conditions or mitochondrial dysfunction, leads to the formation of peroxynitrite. This highly reactive species can then directly or indirectly nitrate tyrosine residues on a multitude of proteins, altering their function and downstream signaling.

Caption: Formation of peroxynitrite and subsequent protein tyrosine nitration.

Impact on Cell Survival and Proliferation Pathways in Cancer

In the context of cancer, protein nitration can impact critical signaling molecules involved in cell survival, proliferation, and apoptosis[4][10]. For instance, nitration of the tumor suppressor protein p53 can impair its DNA-binding and transcriptional activity, leading to dysregulation of the cell cycle and apoptosis[10]. Similarly, nitration of the Epidermal Growth Factor Receptor (EGFR) can affect its activation and downstream signaling, promoting tumor growth[10].

Caption: Impact of protein nitration on key cancer-related signaling proteins.

Quantitative Data on Protein Nitration

The following tables summarize quantitative findings from various studies, highlighting the extent of protein nitration in different pathological contexts and its impact on protein function.

Table 1: Levels of Nitrated Proteins in Human Plasma of Lung Cancer Patients and Smokers

| Group | N | Nitrated Proteins (nmol of NTYR/mg of protein) |

| Controls | ||

| Nonsmokers | 18 | 0.21 ± 0.05 |

| Smokers | 25 | 0.25 ± 0.04 |

| Lung Cancer Patients | ||

| Nonsmokers | 12 | 0.45 ± 0.08 |

| Smokers | 40 | 0.51 ± 0.06 |

| Data adapted from G. Pignatelli et al., Cancer Research, 2001.[2][8][11] |

Table 2: Effect of Nitration on Actin Polymerization

| Actin Type | Critical Concentration (nM) | Lag Phase Rate Constant (s⁻¹) | Elongation Phase Rate Constant (s⁻¹) |

| Native Actin | 89 ± 16 | 0.000545 | - |

| Nitrated Actin | < 10 | 0.0032 | 0.0038 |

| Data adapted from Aslan M. et al., The Journal of Biological Chemistry, 2003. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study protein nitration.

Detection of 3-Nitrotyrosine by Western Blotting

This protocol outlines the steps for detecting nitrated proteins in a sample using an antibody specific for 3-nitrotyrosine.

References

- 1. Protein tyrosine nitration: A new challenge in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrated and oxidized plasma proteins in smokers and lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breast cancer quantitative proteome and proteogenomic landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of specific chemical modification of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Abnormalities in Nitric Oxide and Its Derivatives in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A dual-channel probe with green and near-infrared fluorescence changes for in vitro and in vivo detection of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. uab.edu [uab.edu]

the role of nitric oxide and superoxide in 3-Nitro-L-tyrosine formation

An In-depth Technical Guide on the Formation of 3-Nitro-L-tyrosine: The Role of Nitric Oxide and Superoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-L-tyrosine (3-NT) is a well-established biomarker for nitrosative stress, implicated in a myriad of pathological conditions including neurodegenerative diseases, cardiovascular disorders, and inflammation.[1][2][3] Its formation is intricately linked to the interplay between nitric oxide (•NO) and superoxide (O₂•⁻), key signaling molecules in physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the core mechanisms underlying 3-NT formation, with a focus on the roles of nitric oxide and superoxide. It includes detailed summaries of quantitative data, experimental protocols for key assays, and visual representations of the involved pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Central Role of Peroxynitrite in 3-Nitro-L-tyrosine Formation

The primary and most well-documented pathway for the formation of 3-nitro-L-tyrosine in biological systems involves the reaction of nitric oxide (•NO) with superoxide (O₂•⁻) to produce the potent oxidizing and nitrating agent, peroxynitrite (ONOO⁻).[3][4][5]

Formation of Peroxynitrite

Nitric oxide, a crucial signaling molecule, and superoxide, a reactive oxygen species, react at a near-diffusion-controlled rate to form peroxynitrite.[4][6] This reaction is significantly faster than the enzymatic dismutation of superoxide by superoxide dismutase (SOD), suggesting that in environments where both •NO and O₂•⁻ are present, the formation of peroxynitrite is a highly probable event.[4]

Mechanisms of Tyrosine Nitration by Peroxynitrite

Peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8.[2][4] Both species can directly or indirectly lead to the nitration of tyrosine residues. Two principal mechanisms have been proposed:

-

Radical-Mediated Pathway: Peroxynitrous acid can undergo homolytic cleavage to form hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[7] The highly reactive hydroxyl radical can abstract a hydrogen atom from the phenolic ring of tyrosine, forming a tyrosyl radical. This tyrosyl radical then rapidly reacts with nitrogen dioxide to yield 3-nitro-L-tyrosine.[7]

-

Direct Nitration and Metal-Catalyzed Nitration: While direct reaction is debated, peroxynitrite can react with transition metal centers in proteins, which can then catalyze the nitration of tyrosine.[6] This metal-catalyzed pathway is considered a significant contributor to protein nitration in vivo.

Quantitative Data

The following tables summarize key quantitative data related to the formation of 3-nitro-L-tyrosine.

Table 1: Reaction Rate Constants

| Reaction | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Nitric Oxide (•NO) + Superoxide (O₂•⁻) → Peroxynitrite (ONOO⁻) | 6.7 x 10⁹ | [6] |

| Superoxide Dismutase (SOD) + Superoxide (O₂•⁻) | ~2 x 10⁹ | [4] |

| Peroxynitrite (ONOO⁻) + Tyrosine | Varies with conditions | |

| Peroxynitrite decomposition (pH 7.4, 25°C) | 1.3 s⁻¹ (first-order) | [2] |

Table 2: Yields of 3-Nitro-L-tyrosine

| Conditions | Yield of 3-Nitro-L-tyrosine | Reference(s) |

| Peroxynitrite added to tyrosine in simple phosphate buffer (without transition metals) | Up to 8% | [6] |

| Peroxynitrite reaction with superoxide dismutase | 9% of added peroxynitrite | [6] |

Table 3: Typical Concentrations of 3-Nitro-L-tyrosine in Biological Samples

| Sample Type | Condition | Concentration Range (nM) | Reference(s) |

| Human Plasma | Healthy | ~1.0 | [8] |

| Human Urine | Healthy | 1.9 - 2.4 | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow for 3-nitro-L-tyrosine analysis.

Caption: Formation of 3-Nitro-L-tyrosine from Nitric Oxide and Superoxide.

Caption: General workflow for the analysis of 3-Nitro-L-tyrosine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 3-nitro-L-tyrosine formation.

Synthesis of Peroxynitrite

A common method for preparing peroxynitrite in the laboratory involves the reaction of isoamyl nitrite with hydrogen peroxide in a two-phase system.[10][11]

Materials:

-

Isoamyl nitrite

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane or chloroform

-

Manganese dioxide (MnO₂)

-

Ice bath

-

Separatory funnel

-

Chromatography column

Procedure:

-

Prepare a chilled alkaline solution of hydrogen peroxide by adding a calculated amount of 30% H₂O₂ to a chilled, stirred solution of NaOH. The final pH should be greater than 12.5.[12]

-

In a separatory funnel, add an equimolar amount of isoamyl nitrite to the chilled alkaline hydrogen peroxide solution.

-

Shake the mixture vigorously for a specified period (e.g., 1-2 hours) in an ice bath. The peroxynitrite will be formed in the aqueous phase.

-

Allow the phases to separate. The upper organic phase contains unreacted isoamyl nitrite and the byproduct, isoamyl alcohol.

-

Drain the lower aqueous phase containing peroxynitrite.

-

Wash the aqueous phase with dichloromethane or chloroform to remove residual isoamyl alcohol and isoamyl nitrite.

-

To remove unreacted hydrogen peroxide, pass the aqueous peroxynitrite solution through a column packed with manganese dioxide.[10]

-

The concentration of the resulting peroxynitrite solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a basic solution (e.g., 0.1 M NaOH), using an extinction coefficient of 1670 M⁻¹cm⁻¹.

Detection of 3-Nitro-L-tyrosine by HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method for the quantification of 3-nitro-L-tyrosine in biological samples.[13][14][15]

Materials:

-

HPLC system with an electrochemical detector

-

Reverse-phase C18 column

-

Mobile phase (e.g., a mixture of sodium citrate buffer and methanol)

-

3-Nitro-L-tyrosine standard

-

Pronase or other proteases for protein hydrolysis

-

Ultrafiltration devices

Procedure:

-

Sample Preparation:

-

For protein-bound 3-NT, hydrolyze the protein sample using a protease mixture like pronase.[13]

-

After hydrolysis, remove remaining proteins and enzymes by ultrafiltration.

-

-

HPLC Separation:

-

Inject the prepared sample onto a C18 reverse-phase column.

-

Elute the analytes isocratically with a mobile phase, for example, consisting of 26.3 mM sodium citrate and 10.9 mM sodium acetate at a specific pH (e.g., 4.75) with a small percentage of methanol. The exact composition and pH may need optimization depending on the specific column and system.[13]

-

-

Electrochemical Detection:

-

Set the electrochemical detector to an appropriate potential for the oxidation of 3-nitro-L-tyrosine. A common potential used is around +800 mV.[13]

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of 3-nitro-L-tyrosine.

-

Quantify the amount of 3-nitro-L-tyrosine in the sample by comparing its peak area to the standard curve.

-

Detection of 3-Nitro-L-tyrosine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the analysis of 3-nitro-L-tyrosine, although it requires a derivatization step.[1][8]

Materials:

-

Gas chromatograph coupled to a mass spectrometer

-

Appropriate GC column (e.g., capillary column)

-

Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Internal standard (e.g., ¹³C₆-labeled 3-nitro-L-tyrosine)

-

Solvents for extraction (e.g., ethyl acetate)

Procedure:

-

Sample Preparation and Derivatization:

-

Hydrolyze the protein sample to release free amino acids.

-

Add an internal standard to the sample.

-

Extract the amino acids from the aqueous solution using an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to dryness.

-

Derivatize the dried residue to make the amino acids volatile for GC analysis. This is a critical step and various derivatization agents can be used.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on the GC column using a suitable temperature program.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized 3-nitro-L-tyrosine and the internal standard.

-

-

Quantification:

-

Quantify the amount of 3-nitro-L-tyrosine by comparing the peak area of its characteristic ion to that of the internal standard.

-

Conclusion

The formation of 3-nitro-L-tyrosine is a complex process with the reaction between nitric oxide and superoxide to form peroxynitrite being the central pathway. Understanding the kinetics, mechanisms, and analytical methods for detecting this important biomarker is crucial for researchers in various fields. The quantitative data, pathway diagrams, and detailed protocols provided in this guide serve as a valuable resource for professionals investigating the role of nitrosative stress in health and disease, and for the development of therapeutic interventions targeting these pathways.

References

- 1. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxynitrite, a cloaked oxidant formed by nitric oxide and superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 4. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Synthesis of peroxynitrite using isoamyl nitrite and hydrogen peroxide in a homogeneous solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ELISA-based Quantification of Nitrated Proteins in Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein nitration, the addition of a nitro group (-NO2) to tyrosine residues, is a post-translational modification that serves as a key biomarker for nitrosative stress.[1] This modification can alter protein structure, function, and signaling, and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2] The quantification of nitrated proteins, specifically 3-nitrotyrosine, in tissue homogenates provides a valuable tool for assessing oxidative damage and disease progression. This document provides a detailed protocol for the quantification of nitrated proteins in tissue homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA), along with data presentation guidelines and relevant biological pathways.

Signaling Pathways Leading to Protein Nitration

Protein nitration is primarily mediated by reactive nitrogen species (RNS), such as peroxynitrite (ONOO-), which is formed from the reaction of nitric oxide (NO) and superoxide anion (O2•-).[2][3] Various enzymatic and non-enzymatic pathways can contribute to the formation of nitrating agents in biological systems.[2][4]

Caption: Signaling pathways leading to protein nitration.

Experimental Protocols

Preparation of Tissue Homogenates

Proper sample preparation is critical for accurate quantification of nitrated proteins. The following protocol is a general guideline and may require optimization depending on the tissue type.

Materials:

-

Fresh or frozen tissue samples

-

Phosphate-buffered saline (PBS), ice-cold

-

Homogenization buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Mechanical homogenizer (e.g., Dounce or Potter-Elvehjem homogenizer) or bead mill

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated centrifuge

Procedure:

-

Excise the tissue of interest and place it immediately in ice-cold PBS to wash away excess blood.

-

Blot the tissue dry and weigh it.

-

On a pre-chilled surface, mince the tissue into small pieces (approximately 1-2 mm³).

-

Transfer the minced tissue to a pre-chilled microcentrifuge tube.

-

Add 5-10 volumes of ice-cold homogenization buffer per gram of tissue.

-

Homogenize the tissue on ice until no visible chunks remain.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the homogenate at 10,000-14,000 x g for 15-20 minutes at 4°C.

-

Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.

-

Determine the total protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

Aliquot the lysate and store at -80°C until use. Avoid repeated freeze-thaw cycles.

ELISA Protocol for Nitrated Protein Quantification (Competitive ELISA)

This protocol is based on a competitive ELISA format, which is a common method for quantifying 3-nitrotyrosine. In this assay, nitrated proteins in the sample compete with a nitrated protein standard coated on the ELISA plate for binding to a specific primary antibody.

Materials:

-

Nitrotyrosine ELISA kit (includes pre-coated 96-well plate, nitrated protein standard, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)

-

Tissue homogenates (prepared as described above)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Distilled or deionized water

Experimental Workflow:

Caption: General experimental workflow for a competitive ELISA.

Procedure:

-

Reagent Preparation: Prepare all reagents as instructed in the ELISA kit manual. This typically involves diluting wash buffers and reconstituting standards.

-

Standard Curve Preparation: Prepare a serial dilution of the nitrated protein standard to create a standard curve. The concentration range will depend on the specific kit being used.

-

Sample Preparation: Dilute the tissue homogenates to a protein concentration that falls within the detection range of the assay. This may require some optimization for each tissue type.

-